molecular formula C13H11Cl2F4NO3 B5178139 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate

2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate

Cat. No.: B5178139
M. Wt: 376.13 g/mol
InChI Key: NGNWTNAYMKPNTG-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate is an organic compound that features both fluorinated and chlorinated aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate typically involves multiple steps:

    Formation of the fluorinated propyl group: This can be achieved through the fluorination of a suitable precursor, such as propyl alcohol, using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

    Synthesis of the 2,4-dichloroaniline: This can be synthesized by chlorinating aniline using chlorine gas or other chlorinating agents.

    Coupling reaction: The final step involves coupling the fluorinated propyl group with the 2,4-dichloroaniline and a suitable oxobutanoate precursor under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or oxobutanoate moieties.

    Reduction: Reduction reactions could target the carbonyl group in the oxobutanoate.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, especially given the presence of electron-withdrawing groups like chlorine and fluorine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology and Medicine

    Biological Studies: Could be used as a probe or reagent in biochemical assays.

Industry

    Agrochemicals: Possible use as a pesticide or herbicide due to its aromatic and halogenated structure.

    Polymers: May be incorporated into polymers to impart specific properties like increased stability or reactivity.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The fluorinated and chlorinated groups might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichlorophenyl)-4-oxobutanoate
  • 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxopentanoate

Uniqueness

The unique combination of fluorinated and chlorinated aromatic structures in 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate may confer specific chemical properties, such as increased stability or reactivity, that are not present in similar compounds.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2F4NO3/c14-7-1-2-9(8(15)5-7)20-10(21)3-4-11(22)23-6-13(18,19)12(16)17/h1-2,5,12H,3-4,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNWTNAYMKPNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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